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Compound of Interest

Compound Name: BRD5018

Cat. No.: B15582468

Introduction

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-
resistant strains of Plasmodium falciparum. This necessitates the discovery and development
of novel antimalarials with new mechanisms of action. BRD5018 is a promising preclinical
candidate from a series of bicyclic azetidines developed through a collaboration between the
Broad Institute and Eisai Inc.[1][2][3] It exhibits a novel mechanism of action by inhibiting the
Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme
essential for parasite protein synthesis.[4][5] This inhibition ultimately leads to parasite death.
BRD5018 has demonstrated potent activity against multiple life-cycle stages of the parasite,
including the blood, liver, and transmission stages in mouse models of malaria.[4][6] Notably, it
has the potential for a single-dose cure, which would offer a significant advantage over current
multi-dose therapies.[4] These application notes provide an overview of the preclinical data for
BRD5018 and detailed protocols for its use in high-throughput screening (HTS) for the
discovery of new antimalarial compounds.

Data Presentation

The following tables summarize the key preclinical data for BRD5018, highlighting its potential
as an antimalarial drug candidate.

Table 1: In Vivo Efficacy of BRD5018 in a P. falciparum Mouse Model
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Dosage (mgl/kg, single oral Parasitemia Reduction at

Reference
dose) Day 7
30 >99.8% [4]
60 >99.8% [4]
120 >99.8% [4]
ED90 (estimated) 3-10 mg/kg (single dose) [4]
Table 2: Pharmacokinetic Properties of BRD5018
Human
Parameter Mouse Rat Dog ) Reference
(projected)
Bioavailability
19 75 77 [4]
(%)
Gastrointestin
al Availability 58 25 75 85 [4]
(%)
LogD (pH
9 3.2 - - - [4]
7.0)
Liver )
. Excellent (in
Microsomal Excellent Excellent Excellent ] [4]
. 5 species)
Stability
Hepatocyte Excellent (in
N Excellent Excellent Excellent ) [4]
Stability 5 species)

Table 3: In Vitro Activity and Selectivity of BRD5018
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P. falciparum
Human

Parameter (various Selectivity Reference
. cPheRS
strains)
Good selectivity
IC50 Potent inhibition Weak inhibition for the parasite [4]

enzyme

Note: Specific IC50 values against different P. falciparum strains were not detailed in the
reviewed documents, but reports consistently describe "potent” in vitro activity.

Experimental Protocols

The following protocols describe a whole-organism high-throughput screen for initial
identification of antimalarial compounds and a subsequent biochemical assay to confirm
inhibition of the specific target, PfcPheRS.

Protocol 1: Whole-Organism High-Throughput
Screening using a SYBR Green I-based Assay

This protocol is adapted from common practices in antimalarial drug discovery for the initial
identification of compounds with activity against P. falciparum.

Objective: To identify compounds that inhibit the growth of asexual blood-stage P. falciparum in
a high-throughput format.

Materials:

P. falciparum culture (e.g., 3D7 strain)

Human red blood cells (O+)

Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium
bicarbonate, and Albumax I1)

SYBR Green | nucleic acid stain (10,000x stock in DMSO)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://apps.dtic.mil/sti/pdfs/AD1093626.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Lysis buffer (20 mM Tris-HCI pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
o 384-well black, clear-bottom microplates

e Compound library dissolved in DMSO

» Positive control (e.g., Artemisinin)

» Negative control (DMSO)

Procedure:

e Compound Plating:

o Dispense test compounds from the library into 384-well plates to a final concentration of 1-
10 puM.

o Include wells with a positive control (e.g., Artemisinin at a known IC90 concentration) and
a negative control (DMSO vehicle).

o Parasite Culture Preparation:
o Synchronize P. falciparum cultures to the ring stage.

o Prepare a parasite suspension in complete culture medium with 2% hematocrit and 0.5%
parasitemia.

e Assay Incubation:
o Add the parasite suspension to the compound-plated 384-well plates.

o Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5%
COz2, 5% Oz, and 90% N-.

e Lysis and Staining:
o Prepare a fresh lysis buffer containing SYBR Green | at a 1:5000 dilution from the stock.

o Add the lysis buffer with SYBR Green | to each well.
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o Incubate the plates in the dark at room temperature for 1-2 hours.

o Data Acquisition:

o Read the fluorescence intensity of each well using a fluorescence plate reader with
excitation at ~485 nm and emission at ~530 nm.

o Data Analysis:

o Calculate the percentage of parasite growth inhibition for each compound relative to the
positive and negative controls.

o Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally
considered excellent for HTS.

o Select "hit" compounds that show significant growth inhibition for further characterization.

Protocol 2: Biochemical High-Throughput Screening for
PfcPheRS Inhibition

This protocol describes a representative biochemical assay to specifically measure the
inhibition of P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).

Objective: To determine the in vitro inhibitory activity of compounds against purified PfcPheRS.
Materials:
o Purified recombinant P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS)

» Purified recombinant human cytosolic phenylalanyl-tRNA synthetase (hcPheRS) for
selectivity testing

e L-phenylalanine
o ATP

o tRNAPhe from E. coli or S. cerevisiae (as a suitable substrate)
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e Assay buffer (e.g., 50 mM Tris-HCI pH 7.8, 10 mM MgClz, 2 mM DTT, 0.1 mg/mL BSA)

o Malachite green reagent for phosphate detection (or a commercial kinase assay kit that
detects ADP or AMP)

o 384-well microplates

e Compound library dissolved in DMSO

» Positive control (e.g., BRD5018)

» Negative control (DMSO)

Procedure:

e Compound Plating:
o Serially dilute test compounds in DMSO and dispense them into 384-well plates.
o Include positive and negative controls.

e Enzyme and Substrate Preparation:

o Prepare a master mix containing assay buffer, PfcPheRS enzyme, L-phenylalanine, and
tRNAPhe. The optimal concentrations of each component should be determined
empirically (typically in the low nanomolar range for the enzyme and near the Km for the
substrates).

e Reaction Initiation:
o Add the enzyme/substrate master mix to the compound-plated wells.
o Initiate the aminoacylation reaction by adding ATP.

e Reaction Incubation:

o Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the
linear range.
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e Reaction Termination and Detection:
o Stop the reaction (e.g., by adding EDTA).

o Detect the product of the reaction. If using a malachite green-based assay, this will detect
the pyrophosphate produced. Alternatively, luminescent kinase assays can be adapted to
measure the amount of ATP consumed or ADP/AMP produced.

» Data Acquisition:
o Read the absorbance or luminescence of each well using a plate reader.
o Data Analysis:
o Calculate the percentage of enzyme inhibition for each compound concentration.

o Determine the IC50 value for each active compound by fitting the data to a dose-response
curve.

o Perform the same assay with hcPheRS to determine the selectivity index (IC50 hcPheRS /
IC50 PfcPheRS).

Visualizations

The following diagrams illustrate the mechanism of action of BRD5018 and the high-throughput
screening workflows.
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Caption: Mechanism of action of BRD5018.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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